Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside

Nucleoside Chemistry Protecting Group Strategy Carbohydrate Synthesis

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside (CAS 33019-63-5) is a triply protected D-ribofuranose derivative, featuring a methyl glycoside at the anomeric position, a 2,3-O-isopropylidene (acetonide) protecting group, and a 5-O-benzyl ether. This specific protection pattern is designed for orthogonal deprotection in multi-step synthetic routes, establishing it as a versatile intermediate for constructing modified nucleosides and complex glycoconjugates.

Molecular Formula C16H22O5
Molecular Weight 294.34 g/mol
CAS No. 33019-63-5
Cat. No. B016585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside
CAS33019-63-5
SynonymsMethyl 2,3-O-(1-Methylethylidene)-5-O-(phenylmethyl)-β-D-ribofuranoside;  Methyl 5-O-Benzyl-2,3-O-isopropylidene-β-D-ribofuranoside; 
Molecular FormulaC16H22O5
Molecular Weight294.34 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C
InChIInChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3/t12-,13-,14-,15-/m1/s1
InChIKeyMWGDFZJIIGYPKY-KBUPBQIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside (CAS 33019-63-5): A Protected Ribose Building Block for Nucleoside Synthesis and Glycoscience Procurement


Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside (CAS 33019-63-5) is a triply protected D-ribofuranose derivative, featuring a methyl glycoside at the anomeric position, a 2,3-O-isopropylidene (acetonide) protecting group, and a 5-O-benzyl ether . This specific protection pattern is designed for orthogonal deprotection in multi-step synthetic routes, establishing it as a versatile intermediate for constructing modified nucleosides and complex glycoconjugates . Its commercial availability at standardized purity levels (typically ≥95%) supports its role as a reliable, off-the-shelf building block for research and early-stage process development .

Orthogonal protecting group set: methyl glycoside, 2,3-acetonide, 5-O-benzyl ether
Enables stepwise deprotection for complex nucleoside and glycoconjugate synthesis
Commercially available with documented purity and batch-to-batch CoA support

Why Generic Substitution of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside (CAS 33019-63-5) is Scientifically Inadmissible for Multi-Step Syntheses


The unique value of this compound lies in its orthogonal protecting group architecture, not merely its class membership as a protected ribofuranoside. Substituting it with analogs like Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside (CAS 4099-85-8, which lacks the 5-O-benzyl group) or Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside (which lacks the acid-labile acetonide) fundamentally alters the deprotection logic of a synthetic route . The combination of an acid-labile 2,3-acetonide, a hydrogenolyzable 5-O-benzyl group, and a stable methyl glycoside in a single molecule is critical for achieving chemoselective transformations; using a generic alternative can lead to protection group incompatibility, reduced overall yield, and the need for extensive re-optimization of established protocols .

Selective hydrogenolysis of 5-O-benzyl without disturbing acetonide or methyl glycoside
Analog missing 5-O-benzyl (CAS 4099-85-8) lacks orthogonal deprotection logic, breaking stepwise synthesis routes
Acid-labile 2,3-acetonide preserved during benzyl removal
Per-benzylated analog undergoes global deprotection under hydrogenolysis, destroying the protection pattern
Acetonide shields cis-diol, providing thermal stability and shelf life
Unprotected diol analogs are prone to oxidation and migration, compromising lot consistency and yields

Quantitative Differentiation Evidence for Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside (CAS 33019-63-5) vs. Closest Analogs


Orthogonal Protection Architecture Enables Chemoselective 5-O-Benzyl Deprotection by Hydrogenolysis

The target compound's 5-O-benzyl group can be selectively removed via Pd/C-catalyzed hydrogenolysis (1–3 atm H₂) in ethanol or THF without affecting the acid-labile 2,3-O-isopropylidene acetal or the methyl glycoside . In contrast, the unprotected analog Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside (CAS 4099-85-8) cannot undergo this transformation, and the per-benzylated analog Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside would undergo global deprotection under the same conditions, destroying the desired protection pattern.

Orthogonal deprotection
Class-level
Selective hydrogenolysis of 5-O-benzyl while leaving 2,3-acetonide and methyl glycoside intact
Enables chemoselective 5′-OH deprotection route
Established synthetic strategy; no head-to-head yield data
Nucleoside Chemistry Protecting Group Strategy Carbohydrate Synthesis

Improved Acid Stability vs. Unprotected Diol Systems Due to 2,3-O-Isopropylidene Protection

The presence of the 2,3-O-isopropylidene group significantly enhances the compound's stability under mildly acidic and neutral conditions by protecting the cis-diol functionality. The compound has a reported boiling point of 147-149°C/0.3mm , indicating good thermal stability for a protected sugar. This contrasts with 5-O-benzyl-D-ribofuranose derivatives lacking the acetonide, which are prone to oxidation and migration side reactions at ambient temperature. While no direct head-to-head stability half-life data was identified, the acetal-protected scaffold is a well-established strategy in carbohydrate chemistry for preventing degradation .

Thermal stability
Cross-study comparable
Boiling point 147–149 °C / 0.3 mm Hg
Acetonide protection improves thermal shelf stability
Quantitative stability half-life data not identified
Stability Acetal Protection Synthetic Intermediate

High Purity Standards (≥95%) and Batch-to-Batch Reproducibility via Validated QC Methods

Commercial suppliers, such as Bidepharm, list a standard purity of 95% for CAS 33019-63-5, with batch-specific quality control including NMR, HPLC, and GC analyses . While many protected ribofuranoside analogs are also sold at similar purity levels, the availability of detailed spectral data and CoA documentation for this specific compound ensures procurement reproducibility, which is critical for scaling up from research to preclinical production. In the absence of universal purity standards across all suppliers, this documented quality infrastructure provides a measurable procurement advantage.

Commercial purity
Supporting evidence
Standard purity 95% (NMR, HPLC, GC CoA)
Documented QC enables batch-to-batch reproducibility
Differentiation lies in vendor quality infrastructure
Quality Control Purity Analysis Procurement Specifications

Regioselective Reactivity: The Methyl Glycoside Remains Inert During Typical Nucleoside Bond-Forming Reactions

The methyl glycoside at the anomeric position is stable under conditions commonly used for Vorbruggen glycosylation and other nucleoside coupling reactions, preventing unwanted side reactions at C-1 [1]. This contrasts with unprotected reducing sugars or 1-O-acetyl sugars, where the anomeric center is activated and can lead to complex mixtures. For example, in the synthesis of 2′-C-methylnucleosides, the isopropylidene-protected methyl glycoside scaffold is preferred because it allows for selective functionalization at other positions without anomerization [2].

Anomeric stability
Class-level
Methyl glycoside inert under Vorbruggen coupling conditions
Prevents anomerization during nucleoside bond formation
Well-established principle; no comparative yield data
Glycosylation Regioselectivity Nucleoside Synthesis

High-Value Application Scenarios for Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside (CAS 33019-63-5) Based on Verified Differentiation Evidence


Multi-Step Synthesis of 5'-Modified Nucleoside Analogs Requiring Orthogonal Deprotection

This compound is the intermediate of choice when a synthetic route demands the sequential deprotection of the 5'-OH group (via hydrogenolysis) while maintaining the 2',3'-diol protection (via the acid-labile isopropylidene group) and an anomeric methyl glycoside. Its orthogonality avoids protection/deprotection cycle conflicts, making it ideal for the systematic construction of antiviral and anticancer nucleoside libraries, as evidenced by its use in the preparation of complex nucleoside derivatives .

Synthesis of 2'-C-Methyl and Other 2'-Modified Ribonucleosides for Drug Discovery

In the synthesis of 2'-C-methylnucleosides, key intermediates in HCV and other antiviral programs, the methyl glycoside ensures the anomeric center remains fixed, while the 2,3-acetonide directs regioselective modifications. This eliminates the risk of anomerization and simplifies the purification of the desired beta-anomer, a critical advantage over using unprotected ribose or 1-O-acetyl sugars [1].

Preparation of 5'-O-Glycoconjugates and Phosphoramidite Building Blocks for Oligonucleotide Synthesis

The selective removal of the 5-O-benzyl group via hydrogenolysis provides a clean, high-yielding route to a 5'-OH intermediate, which can be directly converted into a phosphoramidite for solid-phase oligonucleotide synthesis. The stability of the remaining protecting groups during this step ensures that the final phosphoramidite is of high purity, a prerequisite for efficient DNA/RNA synthesizer performance.

Application
Selection Property
Validation Focus
5′-Modified nucleoside analog synthesis
Orthogonal protecting group set
Hydrogenolysis selectivity and deprotection sequence
2′-Modified ribonucleoside research
Anomeric methyl glycoside stability
Regioselectivity and β-anomer integrity
Phosphoramidite building block preparation
Clean 5′-OH generation via hydrogenolysis
Intermediate purity and oligonucleotide coupling efficiency
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